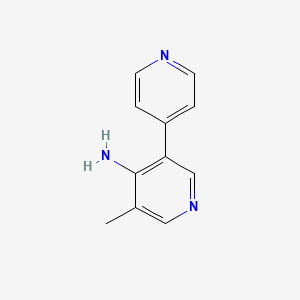
3-Methyl-5-pyridin-4-ylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-pyridin-4-ylpyridin-4-amine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-pyridin-4-ylpyridin-4-amine can be achieved through several methods. One common approach involves the use of 4-methylpyridine-3-boronic acid as a starting material. This compound undergoes a one-step reaction in the presence of a metal oxide catalyst and an inorganic amide as an ammonia source to yield 3-amino-4-methylpyridine . Another method involves the preparation of 3-amino-4-methylpyridine from 3-halogenated-4-methylpyridine under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-pyridin-4-ylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds .
Scientific Research Applications
3-Methyl-5-pyridin-4-ylpyridin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as kinase inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Methyl-5-pyridin-4-ylpyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit voltage-gated potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release . This mechanism is particularly relevant in the context of neurological research and drug development.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: Known for its use in managing demyelinating diseases by inhibiting voltage-gated potassium channels.
3-Nitro-N-(pyridin-4-yl)pyridin-4-amine:
Uniqueness
3-Methyl-5-pyridin-4-ylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-methyl-5-pyridin-4-ylpyridin-4-amine |
InChI |
InChI=1S/C11H11N3/c1-8-6-14-7-10(11(8)12)9-2-4-13-5-3-9/h2-7H,1H3,(H2,12,14) |
InChI Key |
HEQCJBCMJNZEFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1N)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















